

Technical Guide: Diethyl 1H-indole-2,6-dicarboxylate (CAS 107516-75-6)

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Compound of Interest

Compound Name: *Diethyl 1H-indole-2,6-dicarboxylate*

Cat. No.: *B599610*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-indole-2,6-dicarboxylate is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of **Diethyl 1H-indole-2,6-dicarboxylate**, drawing upon available data for the compound and its structural analogs to offer a predictive guide for research and development.

Physicochemical Properties

The fundamental physicochemical properties of **Diethyl 1H-indole-2,6-dicarboxylate** are summarized below. These characteristics are essential for its handling, formulation, and interpretation in experimental settings.

Property	Value	Source
CAS Number	107516-75-6	[1][2][3][4]
Molecular Formula	C ₁₄ H ₁₅ NO ₄	[1][2][3]
Molecular Weight	261.27 g/mol	[1][2][3]
IUPAC Name	diethyl 1H-indole-2,6-dicarboxylate	[5]
Synonyms	6-Ethoxycarbonylindole-2-carboxylic acid ethyl ester, Ethyloxindole-6-carboxylate	[1][2][4]
Appearance	Light yellow to yellow solid	[6]
Melting Point	119-121 °C	[1]
Boiling Point (Predicted)	420.183 °C at 760 mmHg	[7]
Density (Predicted)	1.240 ± 0.06 g/cm ³	[1]

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of **Diethyl 1H-indole-2,6-dicarboxylate** is not readily available in the public domain, a general approach for the synthesis of substituted indoles can be adapted. One common method is the Fischer indole synthesis.

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure for the synthesis of indole derivatives and would require optimization for the specific target molecule.

Materials:

- Appropriately substituted phenylhydrazine
- A suitable ketone or aldehyde with ester functionalities

- Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
- Solvent (e.g., ethanol, toluene)

Procedure:

- The substituted phenylhydrazine and the ketone/aldehyde are mixed in a suitable solvent.
- An acid catalyst is added to the mixture.
- The reaction is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Predicted Spectroscopic Data

No specific spectroscopic data for **Diethyl 1H-indole-2,6-dicarboxylate** has been published. However, based on the structure and data from related indole esters, the following spectral characteristics can be anticipated:

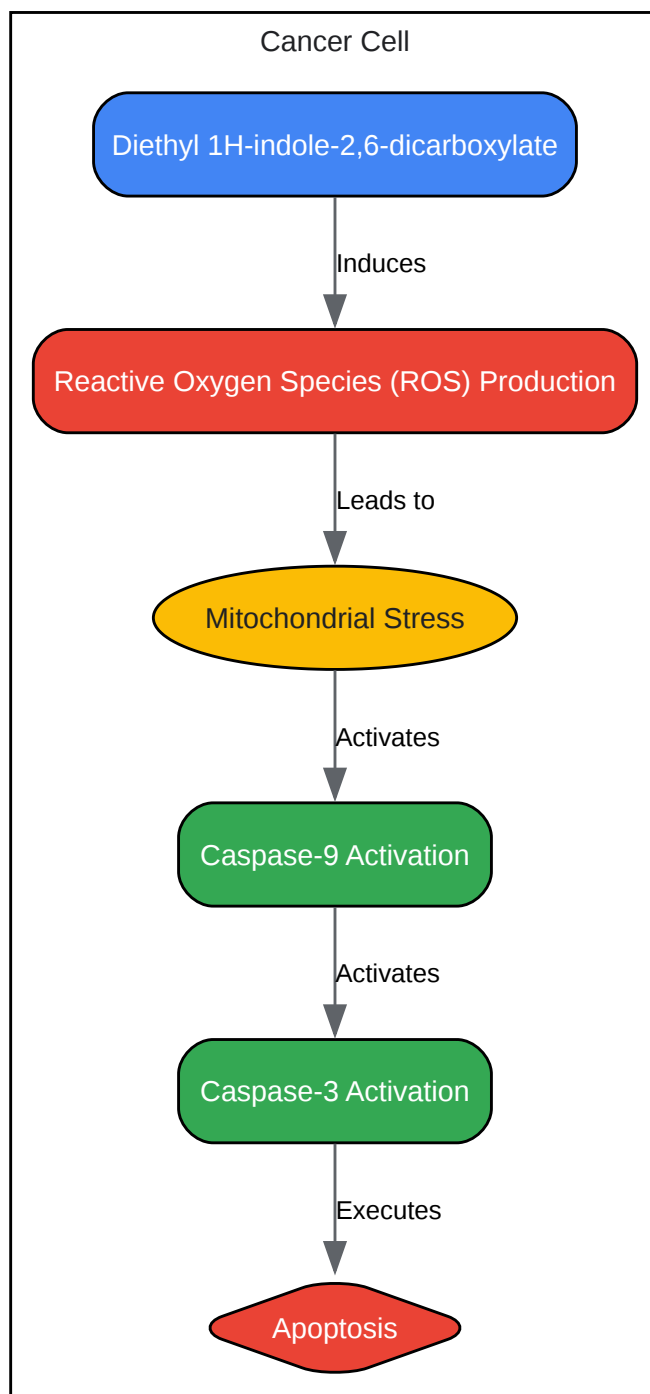
- ^1H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and characteristic quartet and triplet signals for the two ethyl ester groups.
- ^{13}C NMR: Resonances for the aromatic carbons of the indole core, two distinct carbonyl carbons from the ester groups, and the aliphatic carbons of the ethyl groups.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ester groups, and C-O stretching vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **Diethyl 1H-indole-2,6-dicarboxylate** is currently lacking. However, the indole nucleus and dicarboxylate functionalities are present in many biologically active molecules. Related compounds, such as dihydropyridine dicarboxylates, have been reported to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on studies of similar dihydropyridine dicarboxylate derivatives which have been shown to induce apoptosis in cancer cells, a potential mechanism of action for **Diethyl 1H-indole-2,6-dicarboxylate** could involve the activation of intrinsic apoptotic pathways.



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Caption: Hypothetical apoptotic pathway induced by **Diethyl 1H-indole-2,6-dicarboxylate**.

Illustrative Experimental Protocols

To evaluate the potential biological activities of **Diethyl 1H-indole-2,6-dicarboxylate**, standard in vitro assays can be employed. Below are representative protocols for assessing antioxidant and antimicrobial activities.

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of the compound.

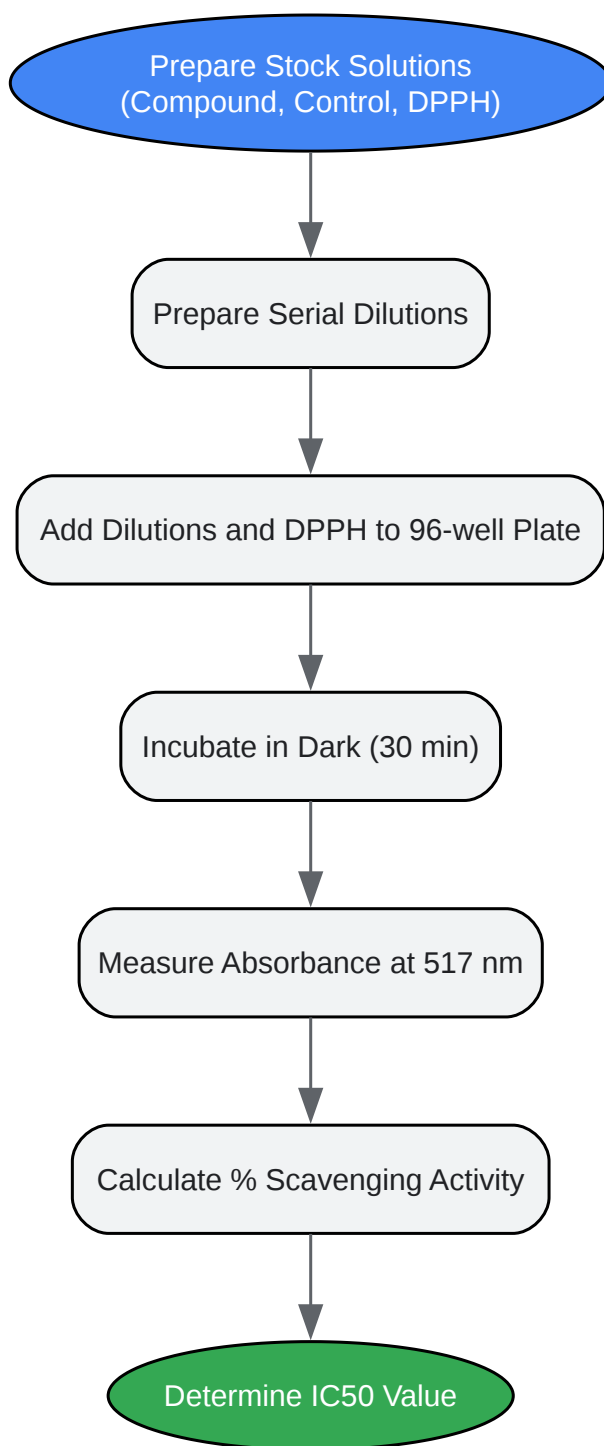
Materials:

- **Diethyl 1H-indole-2,6-dicarboxylate**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in methanol.
- Prepare serial dilutions of the test compound and ascorbic acid in methanol.
- Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a spectrophotometer.
- The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC_{50} value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.



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Caption: Workflow for the DPPH antioxidant assay.

Broth Microdilution Method (Antimicrobial Activity)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

- **Diethyl 1H-indole-2,6-dicarboxylate**
- Bacterial and/or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microplate
- Standard antibiotics/antifungals (positive controls)
- Resazurin or similar viability indicator

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
- Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well.
- Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- After incubation, add a viability indicator like resazurin and incubate for a few more hours.
- The MIC is determined as the lowest concentration of the compound that prevents visible growth (indicated by no color change of the indicator).

Safety and Handling

As with any research chemical, **Diethyl 1H-indole-2,6-dicarboxylate** should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be consulted for detailed safety information.[8]

Conclusion

Diethyl 1H-indole-2,6-dicarboxylate is a versatile building block for organic synthesis with potential applications in drug discovery and materials science. While specific biological data is limited, its structural similarity to other bioactive indole derivatives suggests that it may possess interesting pharmacological properties. The information and protocols provided in this guide serve as a foundation for future research into this promising compound.

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